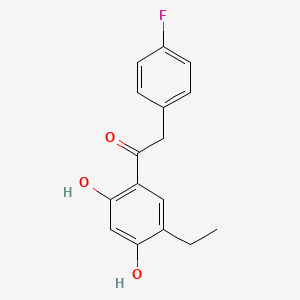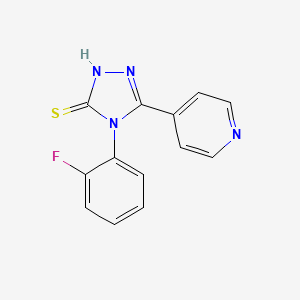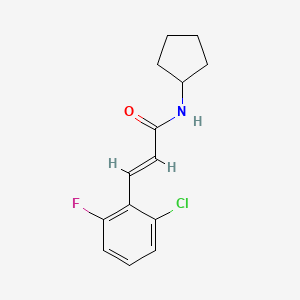![molecular formula C17H25N3O2 B5726710 N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B5726710.png)
N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea, also known as CHIR-99021, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CHIR-99021 is a selective inhibitor of glycogen synthase kinase-3 (GSK-3), a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, gene expression, and cell proliferation.
作用機序
N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea selectively inhibits GSK-3 by binding to the ATP-binding site of the enzyme. GSK-3 is involved in various cellular processes, including the regulation of glycogen metabolism, gene expression, and cell proliferation. By inhibiting GSK-3, N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea modulates these processes and affects various downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in stem cell differentiation and cancer biology.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea has been shown to have various biochemical and physiological effects in different cell types. In stem cells, N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea maintains the pluripotency of embryonic stem cells and induces the differentiation of induced pluripotent stem cells into specific cell types. In cancer cells, N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea inhibits the growth and metastasis of various cancer cell lines by modulating various signaling pathways, including the Wnt/β-catenin pathway. In neurobiology, N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea has been shown to promote neuronal differentiation and protect against neuronal damage.
実験室実験の利点と制限
N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea has several advantages for laboratory experiments, including its high selectivity for GSK-3, its ability to penetrate cell membranes, and its stability in various solvents. However, N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea also has some limitations, including its potential toxicity at high concentrations and its limited solubility in water.
将来の方向性
N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea has significant potential for therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and diabetes. Future research could focus on developing more potent and selective GSK-3 inhibitors based on the structure of N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea. Additionally, research could investigate the potential of N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea as a therapeutic agent in combination with other drugs or therapies. Finally, more studies are needed to understand the long-term effects and potential side effects of N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea in vivo.
合成法
The synthesis of N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea involves the reaction of 4-(4-morpholinyl)aniline with cyclohexyl isocyanate in the presence of a suitable solvent. The reaction yields N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea as a white solid, which can be purified using various methods, including recrystallization and column chromatography.
科学的研究の応用
N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea has been extensively studied in various scientific fields, including stem cell research, cancer biology, and neurobiology. In stem cell research, N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea is used to maintain the pluripotency of embryonic stem cells and induce the differentiation of induced pluripotent stem cells into specific cell types. In cancer biology, N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast cancer, colon cancer, and pancreatic cancer. In neurobiology, N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea has been used to study the role of GSK-3 in neuronal development and function.
特性
IUPAC Name |
1-cyclohexyl-3-(4-morpholin-4-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c21-17(18-14-4-2-1-3-5-14)19-15-6-8-16(9-7-15)20-10-12-22-13-11-20/h6-9,14H,1-5,10-13H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISSXLQEDZASFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6944636 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5726635.png)
![4-[(1-hydroxycyclohexyl)ethynyl]-N-(2-phenylethyl)benzamide](/img/structure/B5726636.png)

![2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5726651.png)
![methyl 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5726654.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)butanamide](/img/structure/B5726656.png)
![4-chloro-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5726664.png)
![N-[4-(dimethylamino)phenyl]-N'-6-quinoxalinylthiourea](/img/structure/B5726677.png)


![N-[3-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5726703.png)

